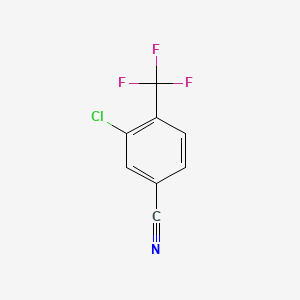

3-Chloro-4-(trifluoromethyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

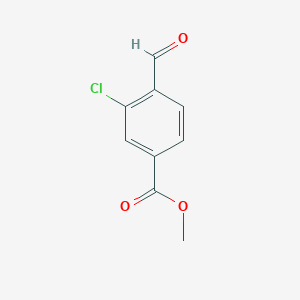

3-Chloro-4-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of fluvoxamine . It is used as a reactant in the synthesis of amino-acetonitrile derivatives .

Molecular Structure Analysis

The molecular formula of 3-Chloro-4-(trifluoromethyl)benzonitrile is C8H3ClF3N . The Fourier transform infrared and Fourier transform Raman spectra of 3C4FBN were recorded in the solid phase .Chemical Reactions Analysis

3-Chloro-4-(trifluoromethyl)benzonitrile participates in nickel-catalyzed arylcyanation reaction of 4-octyne . It is also used as a reactant in the synthesis of amino-acetonitrile derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-(trifluoromethyl)benzonitrile include a molecular weight of 205.56 g/mol . It has a melting point of 66-68°C and a boiling point of 100-105°C at 11mm .Applications De Recherche Scientifique

1. Electrolyte Additive in Lithium Ion Batteries

3-Chloro-4-(trifluoromethyl)benzonitrile, under the variant name 4-(Trifluoromethyl)-benzonitrile (4-TB), has been used as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries. This addition significantly improves the cyclic stability of the cathode, offering better capacity retention and protective film formation on the cathode, thereby enhancing battery performance (Huang et al., 2014).

2. Nonsteroidal Androgen Receptor Antagonist

A derivative of 3-Chloro-4-(trifluoromethyl)benzonitrile, specifically 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile [PF-0998425, (-)- 6a], has been developed as a novel nonsteroidal androgen receptor antagonist. This compound shows potential for sebum control and the treatment of androgenetic alopecia, with the advantage of reduced risk of systemic side effects due to rapid systemic metabolism (Li et al., 2008).

3. Spectroscopic Study

The molecular structure and vibrational spectra of a closely related compound, 3-chloro-4-fluoro benzonitrile, have been extensively studied. This research provides valuable insights into the physical and chemical properties of benzonitrile derivatives, which can be extrapolated to 3-Chloro-4-(trifluoromethyl)benzonitrile for further scientific applications (Sundaraganesan et al., 2008).

4. Application in Polymer Solar Cells

Another derivative, 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), has been used as an additive in polymer solar cells. It has been found to increase the power conversion efficiency of these cells, indicating the potential of 3-Chloro-4-(trifluoromethyl)benzonitrile derivatives in enhancing solar energy technologies (Jeong et al., 2011).

5. Corrosion Inhibition in Acid Medium

Benzonitrile derivatives, which include compounds similar to 3-Chloro-4-(trifluoromethyl)benzonitrile, have been studied for their role as corrosion inhibitors for mild steel in acidic environments. This application is crucial for industrial processes where corrosion resistance is essential (Chaouiki et al., 2018).

Mécanisme D'action

Target of Action

Compounds containing trifluoromethyl groups are known to exhibit numerous pharmacological activities .

Mode of Action

It’s known that the trifluoromethyl group can significantly impact the chemical reactivity and biological activity of a compound .

Biochemical Pathways

It’s known that trifluoromethyl-containing compounds can participate in various reactions, such as the nickel-catalyzed arylcyanation reaction .

Pharmacokinetics

The presence of the trifluoromethyl group can influence the pharmacokinetic properties of a compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-(trifluoromethyl)benzonitrile. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Propriétés

IUPAC Name |

3-chloro-4-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZFPSVQIDJRAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604887 |

Source

|

| Record name | 3-Chloro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1092460-79-1 |

Source

|

| Record name | 3-Chloro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B1369386.png)

![2-[(3,4-Difluorophenyl)formamido]propanoic acid](/img/structure/B1369397.png)